molecular formula C7H12O4 B3058827 2-(4-hydroxyoxan-4-yl)acetic acid CAS No. 920297-23-0

2-(4-hydroxyoxan-4-yl)acetic acid

Cat. No.: B3058827
CAS No.: 920297-23-0
M. Wt: 160.17
InChI Key: MYDOETMBFGJORC-UHFFFAOYSA-N
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Description

2-(4-hydroxyoxan-4-yl)acetic acid is a chemical compound with the molecular formula C7H12O4. It is also known by its IUPAC name, 2-hydroxy-2-(4-hydroxytetrahydro-2H-pyran-4-yl)acetic acid . This compound is characterized by the presence of a tetrahydropyran ring substituted with a hydroxyl group and an acetic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyoxan-4-yl)acetic acid typically involves the reaction of tetrahydropyran derivatives with acetic acid or its derivatives. . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxyoxan-4-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-(4-hydroxyoxan-4-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-hydroxyoxan-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and acetic acid groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes, such as enzyme activity and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    2-(4-hydroxyoxan-4-yl)propanoic acid: Similar structure but with a propanoic acid moiety.

    2-(4-hydroxyoxan-4-yl)butanoic acid: Contains a butanoic acid group instead of acetic acid.

    2-(4-hydroxyoxan-4-yl)pentanoic acid: Features a pentanoic acid moiety.

Uniqueness

2-(4-hydroxyoxan-4-yl)acetic acid is unique due to its specific combination of a tetrahydropyran ring and an acetic acid group. This structure imparts distinct chemical properties, such as solubility and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(4-hydroxyoxan-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c8-6(9)5-7(10)1-3-11-4-2-7/h10H,1-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDOETMBFGJORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20734390
Record name (4-Hydroxyoxan-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920297-23-0
Record name (4-Hydroxyoxan-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-hydroxyoxan-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ethyl acetate (2.3 mL, 24 mmol) in THF (60 mL), 1M solution of lithium hexamethyldisilazide in THF (24 mL, 24 mmol) is added at −78° C. After stirring 1 hour at the same temperature, tetrahydro-4H-pyran-4-one (1.9 mL, 20 mmol) is added dropwise, and the reaction mixture is allowed to warm to rt over 2 hours. The reaction mixture is diluted with H2O and extracted with EtOAc. The combined organic phases are washed with H2O and dried over Na2SO4. Concentration under reduced pressure and filtration through silica gel give a crude product. To a solution of (4-hydroxy-tetrahydro-pyran-4-yl)-acetic acid ethyl ester (1.85 g) in 1,4-dioxane (5 mL) and H2O (5 mL), lithium hydroxide (235 mg, 9.8 mmol) is added at 0° C. After stirring for 7 hours at rt, the reaction mixture is diluted with H2O and extracted with Et2O. The aqueous layer is acidified with 1N HCl aq. and extracted with Et2O. The combined organic phases are washed with H2O and dried over Na2SO4. Concentration under reduced pressure and filtration through silica gel give a crude product. The material is used in next step without purification.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
24 mL
Type
solvent
Reaction Step Two
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Quantity
1.85 g
Type
reactant
Reaction Step Four
Quantity
235 mg
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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